4-(2-ethoxyphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The ethoxyphenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the substituted piperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide would depend on its specific interactions with molecular targets. It may interact with receptors, enzymes, or ion channels, modulating their activity and leading to physiological effects. Detailed studies, such as binding assays and molecular modeling, would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methoxyphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide
- 4-(2-ethoxyphenyl)-N-(2-chlorophenyl)piperazine-1-carboxamide
- 4-(2-ethoxyphenyl)-N-(2-bromophenyl)piperazine-1-carboxamide
Uniqueness
The presence of the ethoxy and fluorophenyl groups may confer unique properties to the compound, such as specific binding affinities, metabolic stability, and pharmacokinetic profiles, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-2-25-18-10-6-5-9-17(18)22-11-13-23(14-12-22)19(24)21-16-8-4-3-7-15(16)20/h3-10H,2,11-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIQWWWPPGNAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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